molecular formula C8H12N4O2S2 B2930069 5-[(2-Morpholin-4-yl-2-oxoethyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 328004-28-0

5-[(2-Morpholin-4-yl-2-oxoethyl)thio]-1,3,4-thiadiazol-2-amine

Cat. No.: B2930069
CAS No.: 328004-28-0
M. Wt: 260.33
InChI Key: TUWNOEQXKYKZMJ-UHFFFAOYSA-N
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Description

5-[(2-Morpholin-4-yl-2-oxoethyl)thio]-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C8H12N4O2S2 and a molecular weight of 260.34 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, typically involving the reaction of morpholine with appropriate thiocarbonyl compounds under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific conditions required for the synthesis. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can yield thioethers or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies.

  • Medicine: Potential therapeutic applications include its use as a precursor for drug development.

  • Industry: It can be utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 5-[(2-Morpholin-4-yl-2-oxoethyl)thio]-1,3,4-thiadiazol-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • 5-Chloro-N-{(3S)-1-[(1S)-1-Methyl-2-Morpholin-4-yl-2-Oxoethyl]-2 ...

  • (2R)-2-(5-Chloro-2-Thienyl)-N-{(3S)-1-[(1S)-1-Methyl-2-Morpholin-4-yl-2 ...

  • N-(2-Ethoxyphenyl)-N-(2-Morpholin-4-yl-2-Oxoethyl)Benzenesulfonamide

Uniqueness: 5-[(2-Morpholin-4-yl-2-oxoethyl)thio]-1,3,4-thiadiazol-2-amine is unique in its structure and potential applications compared to these similar compounds. Its specific arrangement of atoms and functional groups may confer distinct properties and reactivity.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2S2/c9-7-10-11-8(16-7)15-5-6(13)12-1-3-14-4-2-12/h1-5H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWNOEQXKYKZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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